molecular formula C16H12INO6 B3705025 (2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate

(2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate

Cat. No.: B3705025
M. Wt: 441.17 g/mol
InChI Key: NRJVTKUDOOTGPM-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate is a complex organic compound that features a combination of ethoxy, formyl, iodophenyl, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the iodination of an ethoxy-substituted benzaldehyde, followed by esterification with 3-nitrobenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the iodine atom with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and compounds.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities. The presence of functional groups like nitro and formyl can be crucial in the design of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through electron transfer processes facilitated by catalysts or reducing agents. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4-formyl-6-iodophenyl) 4-nitrobenzoate
  • (2-Ethoxy-4-formyl-6-iodophenyl) 3-chlorobenzoate

Uniqueness

(2-Ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate is unique due to the specific combination of functional groups it possesses

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO6/c1-2-23-14-7-10(9-19)6-13(17)15(14)24-16(20)11-4-3-5-12(8-11)18(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJVTKUDOOTGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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